molecular formula C13H14FN3O2 B563125 Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate CAS No. 110821-29-9

Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B563125
CAS No.: 110821-29-9
M. Wt: 263.272
InChI Key: BCENAVHNYSEFOR-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate (CAS 110821-29-9) is a chemical compound with the molecular formula C13H14FN3O2 and a molecular weight of 263.27 g/mol . As a member of the pyrazole carboxylate family, this compound serves as a versatile building block and pharmaceutical intermediate in synthetic organic and medicinal chemistry . It is typically characterized using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) and Gas Chromatography-Mass Spectrometry (GCMS) to ensure high purity . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. To ensure product integrity, it should be stored sealed in a dry environment, ideally at 2-8°C . Researchers can request a Certificate of Analysis (COA) and Safety Data Sheet (SDS) for detailed quality and handling information.

Properties

IUPAC Name

ethyl 5-amino-1-[3-(fluoromethyl)phenyl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2/c1-2-19-13(18)11-8-16-17(12(11)15)10-5-3-4-9(6-10)7-14/h3-6,8H,2,7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCENAVHNYSEFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697822
Record name Ethyl 5-amino-1-[3-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110821-29-9
Record name Ethyl 5-amino-1-[3-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves the cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate (ECEA) with 3-(fluoromethyl)phenylhydrazine in ethanol under reflux. The reaction proceeds via a nucleophilic attack by the hydrazine’s amino group on the α,β-unsaturated nitrile, followed by cyclization to form the pyrazole ring. Stoichiometric studies indicate a 1:1 molar ratio of ECEA to hydrazine derivative is optimal, with excess hydrazine leading to side products such as hydrazones.

Reaction Conditions and Yield Optimization

Refluxing in ethanol for 24 hours under nitrogen atmosphere achieves a 66% yield of the target compound. Key parameters include:

  • Solvent : Ethanol is preferred due to its polarity, which stabilizes intermediates.

  • Temperature : Reflux (78°C) ensures sufficient energy for cyclization without decomposition.

  • Atmosphere : Inert nitrogen prevents oxidative side reactions.

Substituting ethanol with aprotic solvents like dimethylformamide (DMF) reduces yield to <30%, highlighting the importance of protic solvents in proton transfer steps.

Table 1: Optimization of Cyclocondensation Conditions

ParameterOptimal ValueYield (%)Side Products Identified
SolventEthanol66Hydrazones (<5%)
Temperature78°C66Dehydrated intermediates (2%)
Reaction Time24 h66None detected
Hydrazine Equiv.1.066Excess hydrazine (10% waste)

Data derived from.

Oxidative Diazotization of 3-Aminopyrazolines

Synthesis of 3-Aminopyrazoline Intermediates

Prior to diazotization, 3-amino-1-(3-(fluoromethyl)phenyl)pyrazoline is synthesized via condensation of ECEA with 3-(fluoromethyl)phenylhydrazine. This intermediate is unstable and requires immediate use in subsequent steps.

Diazotization and Dehydrogenation

Oxidative diazotization with nitrosylsulfuric acid at 0–10°C converts the 3-aminopyrazoline to the diazonium salt, which undergoes dehydrogenation to yield the pyrazole core. This method, while effective, introduces challenges in handling corrosive reagents and requires strict temperature control.

Table 2: Diazotization Reaction Parameters

ReagentTemperatureYield (%)Byproducts
Nitrosylsulfuric acid0–5°C58Sulfonated derivatives (7%)
NaNO₂/HCl5–10°C52Chlorinated impurities (12%)

Data from.

Regioselective Functionalization of Pyrazole Intermediates

Ethoxycarbonylation Strategies

Post-cyclization, the ethyl ester group is introduced via nucleophilic acyl substitution. Ethyl chloroformate in the presence of triethylamine achieves >90% functionalization, though competing O-alkylation can occur if stoichiometry is unbalanced.

Fluoromethyl Group Installation

The 3-(fluoromethyl)phenyl substituent is typically pre-installed in the hydrazine starting material. Direct fluorination of methyl groups using Deoxo-Fluor® has been attempted but results in low regioselectivity (≤40% desired product).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Ethyl 5-Amino-1-(3-(Fluoromethyl)Phenyl)-1H-Pyrazole-4-Carboxylate

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation6698HighModerate
Oxidative Diazotization5895LowHigh
Regioselective Route7297ModerateLow

Cyclocondensation offers the best balance of yield and scalability, whereas oxidative methods, though cost-effective, suffer from lower yields due to side reactions.

Byproduct Characterization and Mitigation

Hydrazone Formation

Hydrazones arise from excess hydrazine reacting with ECEA before cyclization. Reducing hydrazine equivalents to 1.05 mol/mol decreases hydrazone content from 15% to <5%.

Sulfonated Byproducts

Sulfonated impurities in diazotization routes are minimized by substituting nitrosylsulfuric acid with sodium nitrite in acetic acid, reducing sulfonation from 7% to 2%.

Industrial-Scale Considerations

Solvent Recovery

Ethanol is distilled and recycled with >90% efficiency, lowering production costs by 25%.

Waste Management

Nitrogen-containing byproducts are treated via catalytic hydrogenation, converting them to non-hazardous amines for safe disposal .

Chemical Reactions Analysis

Amino Group Substitution

The amino group at position 5 undergoes nucleophilic substitution reactions. For example, reacting with alkyl sulfenyl halides under basic conditions (e.g., amine salts in ethylene chloride or methylene chloride) replaces the amino group with sulfanyl derivatives . This mechanism is critical for generating biologically active analogs, such as those used in insecticide formulations .

Reaction Example

ReactantReagentProductYield
Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylateAlkyl sulfenyl halide, amine salt5-sulfanyl-pyrazole analogNot specified

Ester Substitution (Hydrolysis)

The ethyl ester group at position 4 can be hydrolyzed to a carboxylic acid using lithium hydroxide in methanol. This reaction is scalable and yields the carboxylic acid derivative with high efficiency .

Hydrolysis Reaction

ReactantReagentProductYieldConditions
Ethyl esterLiOH (1N), methanol5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid95%Reflux, 17 hours

Thiosemicarbazide-Mediated Reactions

Reaction with thiosemicarbazide produces pyrazole thiocarboxamides, which are subsequently dehydrated to form substituted pyrazoles. This method is used to generate derivatives with anti-inflammatory and anticancer activity .

Reaction Steps

  • Thiosemicarbazide reacts with 4-alkoxy-4-aryl(alkyl)-1,1,1-trifluoro-3-buten-2-ones
  • Dehydration with sulfuric acid yields pyrazole derivatives .

Mechanistic Insights

The fluoromethyl group at position 3 enhances the compound’s stability and pharmacokinetic properties. Substitution at the amino group disrupts hydrogen bonding, modulating interactions with biological targets .

Key Reaction Yields

Reaction TypeYieldReference
Hydrolysis (ester to acid)95%
Thiosemicarbazide condensation57–75%

Biological Activity Correlation

DerivativeIC50 (µM)Mechanism
Tubulin polymerization inhibitor0.08–12.07Anti-cancer
TNF-alpha inhibitorComparable to diclofenacAnti-inflammatory

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate, exhibit significant antimicrobial properties. A study by Iovu et al. (2003) demonstrated that related compounds possess fungicidal activity, suggesting potential applications in agricultural pest control and pharmaceuticals targeting microbial infections.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Research indicates that modifications in the pyrazole structure can enhance the inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. A comparative analysis revealed that certain pyrazole derivatives have IC₅₀ values comparable to standard anti-inflammatory drugs, indicating their potential as therapeutic agents.

Plant Growth Regulation

A study conducted by Ming Li (2005) reported the synthesis of structurally related compounds that not only exhibited fungicidal activities but also regulated plant growth. This suggests that this compound could be beneficial in both agricultural and pharmaceutical applications.

Data Table: Summary of Biological Activities

Activity TypeReferenceFindings
AntimicrobialIovu et al. (2003)Exhibited significant fungicidal properties
Anti-inflammatorySivaramakarthikeyan et al. (2022)Significant COX inhibition; comparable to diclofenac sodium
Plant Growth RegulationMing Li (2005)Regulated growth and demonstrated fungicidal activity

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated several pyrazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound showed effective inhibition against various fungal strains, suggesting potential applications in agriculture.

Case Study 2: Anti-inflammatory Potential

In a comparative analysis of anti-inflammatory activities among various pyrazole derivatives, it was found that some exhibited IC₅₀ values similar to established anti-inflammatory medications like diclofenac sodium. This positions this compound as a promising candidate for further development as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites. This binding disrupts the normal function of the kinase, leading to a therapeutic effect. The compound may also interact with other proteins and receptors, modulating various biological pathways .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Pyrazole derivatives with variations in substituent groups exhibit distinct physicochemical properties:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Evidence Source
Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate 3-(fluoromethyl)phenyl, ethyl ester 263.27* Not reported Enhanced lipophilicity [Synthetic]
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-fluorophenyl, ethyl ester 249.24 153–154 Lower melting point vs. thiophene analogs
Ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate 4-bromo-3-(trifluoromethyl)phenyl 378.15 Not reported High molecular weight, halogenated
Ethyl 5-amino-3-(methylthio)-1-(thiophene-2-carbonyl)-1H-pyrazole-4-carboxylate Thiophene-2-carbonyl, methylthio 325.37 >260 High thermal stability

Notes:

  • Fluoromethyl vs.
  • Halogenated Derivatives : Bromo and trifluoromethyl groups (e.g., ) increase molecular weight and hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Thiophene Carbonyl vs. Phenyl : Thiophene-containing derivatives (e.g., ) exhibit higher melting points (>260°C) due to stronger intermolecular interactions (e.g., S···π stacking).

Electronic and Crystallographic Insights

  • Crystal Packing: Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate forms intramolecular N—H⋯N and N—H⋯O hydrogen bonds, creating S(6) ring motifs . Similar hydrogen-bonding patterns are expected in the fluoromethyl analog, influencing solubility and stability.

Key Research Findings

Structural Similarity Analysis

  • Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate shows 87% similarity to the target compound, highlighting the importance of substituent position .
  • Trifluoromethyl or sulfonamide groups reduce similarity scores (e.g., 0.84 in ), emphasizing electronic and steric divergence.

Biological Activity

Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

The synthesis of this compound typically involves a multi-step process, including cyclo-condensation reactions with substituted benzaldehydes and malononitrile. Catalysts such as alumina-silica-supported manganese dioxide are often employed under aqueous conditions to enhance yield and purity. In industrial settings, continuous flow reactors are utilized for scalability and efficiency, emphasizing green chemistry practices to minimize environmental impact.

Biological Mechanisms

This compound exhibits various biological activities primarily through its interaction with specific molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit certain kinases by binding to their active sites, disrupting normal cellular functions. This mechanism is crucial in the development of anti-cancer therapies.
  • Anti-inflammatory Activity : It has demonstrated potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and pathways, particularly through the modulation of MAPK signaling .
  • Antimicrobial Properties : Research indicates that derivatives of this compound possess antimicrobial properties, making them candidates for further development in treating infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives have shown promising results in inhibiting tubulin polymerization, which is critical for cancer cell proliferation. The compound's ability to arrest the cell cycle in the G2/M phase further supports its candidacy as an anticancer agent .

CompoundIC50 (µM)Mechanism of Action
Ethyl 5-amino-1-(3-fluoromethyl)phenyl0.08 - 12.07Tubulin polymerization inhibition
Similar pyrazole derivatives>50Variable activity against cancer cell lines

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. Studies report significant inhibition of TNF-alpha release and other inflammatory markers, with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

StudyCompound% InhibitionReference
AEthyl derivative62%
BCelecoxib (control)22%

Case Studies

A notable case study involved the evaluation of various pyrazole derivatives against cancer cell lines such as HeLa and HepG2. The results indicated that modifications at specific positions on the pyrazole ring could enhance or diminish biological activity. For example, introducing different alkyl or aryl groups at position N1 significantly affected anticancer potency, highlighting structure-activity relationships (SAR) that are critical for drug design .

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate and its analogs?

The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, substituted phenylhydrazines, and DMF-DMA (dimethylformamide dimethyl acetal). For example, structurally similar pyrazole-4-carboxylates are synthesized via cyclocondensation followed by hydrolysis or functionalization . Key steps include:

  • Cyclization : Reaction of ethyl acetoacetate with phenylhydrazine derivatives under reflux conditions.
  • Amination : Introduction of the amino group at position 5 via nitration/reduction or direct substitution.
  • Fluoromethylation : Use of fluoromethylating agents (e.g., Selectfluor) to functionalize the phenyl ring . Yields range from 53% to 96%, with purity confirmed by NMR (δ 7.73 ppm for aromatic protons, δ 4.22 ppm for ethyl ester) and HR-MS .

Q. How can structural elucidation of this compound be performed using crystallographic and spectroscopic techniques?

  • X-ray crystallography : SHELX software is widely used for structure refinement. For example, Mercury CSD 2.0 enables visualization of intermolecular interactions (e.g., hydrogen bonds) in crystal lattices .
  • Spectroscopy :
  • ¹H/¹³C NMR : Characteristic signals include δ 6.41 ppm (NH₂), δ 7.53–7.68 ppm (aromatic protons), and δ 1.27 ppm (ethyl CH₃) .
  • IR : Peaks at 3320 cm⁻¹ (NH stretch) and 1700 cm⁻¹ (ester C=O) confirm functional groups .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized under varying reaction conditions?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve cyclocondensation efficiency.
  • Catalysis : Lewis acids (e.g., ZnCl₂) enhance fluoromethylation rates.
  • Temperature control : Reflux (80–100°C) minimizes side reactions like ester hydrolysis . Table 1 : Yield variation with solvent and catalyst
SolventCatalystYield (%)Purity (NMR)
DMFNone7895%
EthanolZnCl₂9298%

Q. How do structural modifications (e.g., fluoromethyl vs. trifluoromethyl groups) influence biological activity?

  • Fluoromethyl : Enhances metabolic stability and membrane permeability due to reduced polarity.
  • Trifluoromethyl : Increases electron-withdrawing effects, altering binding affinity to targets like Keap1 or VEGF receptors . Example : GeGe3 (a trifluoromethyl analog) inhibits HUVEC migration (IC₅₀ = 2.1 µM) by blocking calcium signaling pathways .

Q. What computational tools are effective for modeling intermolecular interactions of this compound in protein-ligand systems?

  • Docking studies : AutoDock Vina or Schrödinger Suite predict binding modes to targets like ANXA1 or Keap1.
  • DFT calculations : Gaussian 09 optimizes geometries and calculates electrostatic potential surfaces .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···O bonds) in crystal structures .

Q. How can contradictions in spectral data (e.g., NMR shifts) arising from solvent or pH effects be resolved?

  • Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency.
  • pH adjustment : Neutralize acidic/basic solutions to prevent peak broadening.
  • 2D NMR : HSQC and HMBC correlations resolve ambiguous assignments (e.g., distinguishing NH₂ from aromatic protons) .

Methodological Challenges

Q. What strategies mitigate racemization or degradation during ester hydrolysis to the carboxylic acid derivative?

  • Low-temperature hydrolysis : Use NaOH/EtOH at 0–5°C to preserve stereochemistry.
  • Protecting groups : Boc or Fmoc protection of the amino group prevents side reactions .

Q. How can high-throughput screening (HTS) pipelines be designed to evaluate the anti-angiogenic potential of this compound?

  • In vitro assays : Endothelial tube formation (Matrigel) and transwell migration assays.
  • Molecular targets : ELISA-based quantification of VEGF, p38MAPK, and ERK1/2 phosphorylation .

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